

CAS number for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

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Compound of Interest

Compound Name: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B157745

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An In-depth Technical Guide to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of **5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole**, including its chemical properties, synthesis, and significant applications in the field of drug development. This document is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug discovery.

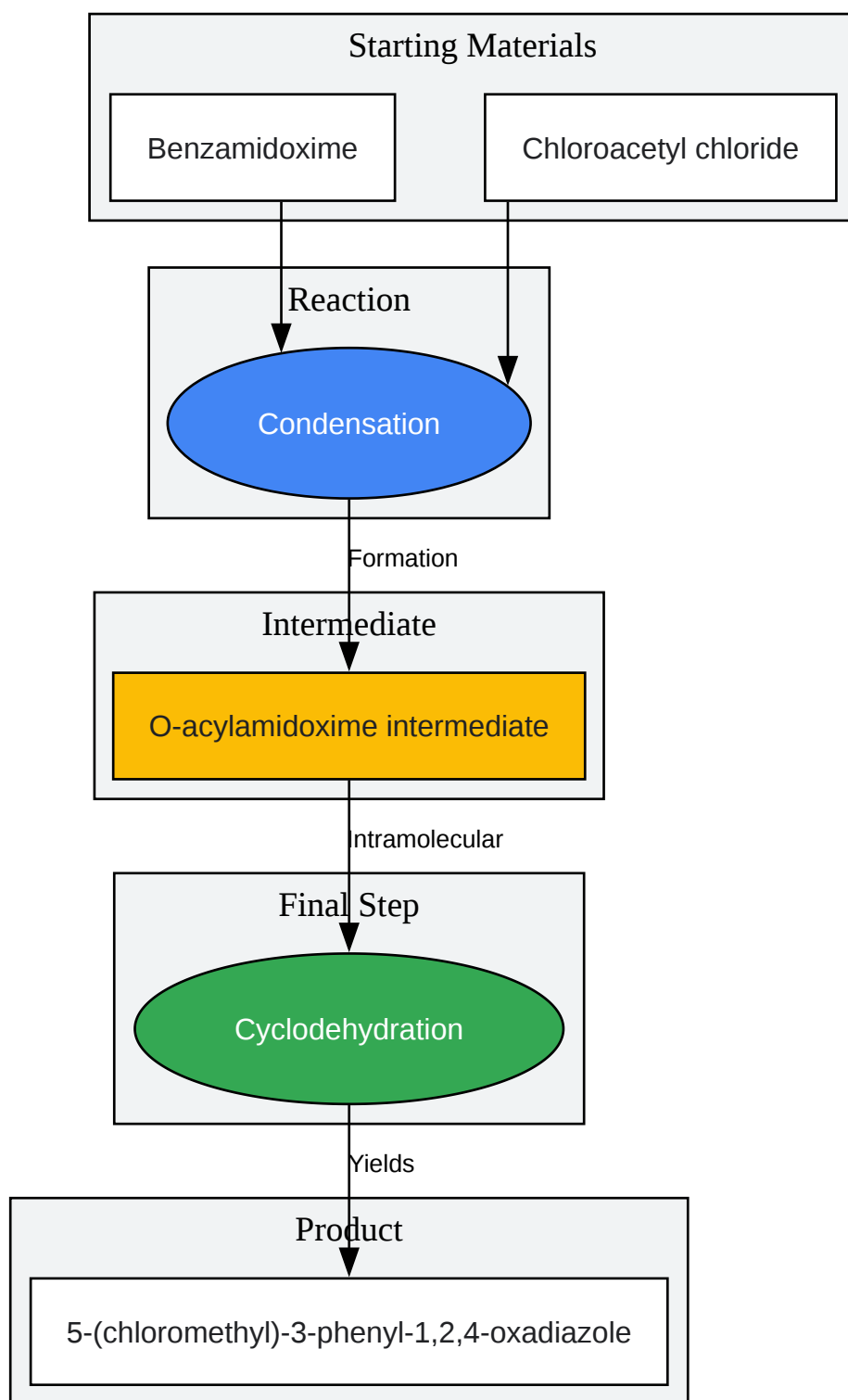
Chemical and Physical Properties

The fundamental chemical and physical properties of **5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole** are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value
CAS Number	1822-94-2[1][2][3][4]
Molecular Formula	C ₉ H ₇ ClN ₂ O[1][2][3]
Molecular Weight	194.62 g/mol [1][2][3]
Melting Point	42 °C[1]
Boiling Point	142 °C[1]
Density	1.283 g/cm ³ [1]
IUPAC Name	5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole[3]

Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as **5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole**, is predominantly achieved through the condensation of amidoximes with carboxylic acid derivatives.[5] This common synthetic strategy is valued for its efficiency and is illustrated in the workflow diagram below.



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General synthesis workflow for **5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole**.

Experimental Protocols

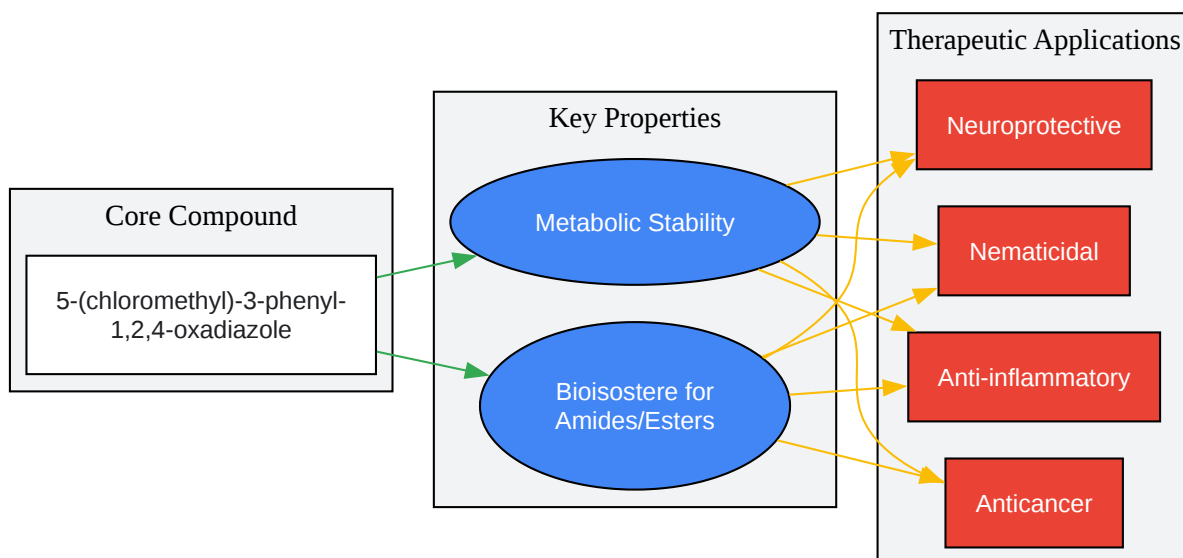
General Procedure for the Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:

A widely adopted method for synthesizing 1,2,4-oxadiazoles involves a two-step process starting from an amidoxime.[6]

- **Formation of O-acylamidoxime Intermediate:** The appropriate amidoxime (in this case, benzamidoxime) is reacted with an acylating agent like an acid chloride (chloroacetyl chloride) in the presence of a base. This reaction is typically carried out in an aprotic solvent at room temperature. The base is crucial for scavenging the HCl generated during the acylation.
- **Cyclodehydration:** The resulting O-acylamidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be achieved by heating or by using a dehydrating agent. The specific conditions, such as temperature and choice of solvent, can be optimized to improve the yield.

Applications in Drug Development

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry due to its bioisosteric properties, mimicking amides and esters, while offering enhanced metabolic stability.[5][7] This has led to the exploration of 1,2,4-oxadiazole derivatives in a wide range of therapeutic areas.



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Applications of 1,2,4-oxadiazole derivatives in drug development.

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including:

- **Anticancer:** Certain 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]
- **Anti-inflammatory:** These compounds have been investigated for their potential to inhibit inflammatory pathways.[7]
- **Nematicidal:** Recent studies have highlighted the efficacy of 1,2,4-oxadiazole derivatives, such as those with a chloromethyl group, as nematicides for agricultural applications.[9]
- **Neuroprotective:** Some derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's.[7]

The versatility of the 1,2,4-oxadiazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents.[6][10]

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